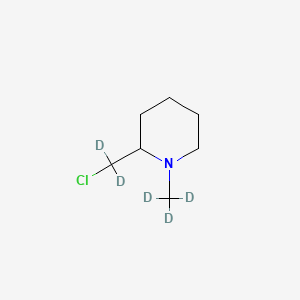![molecular formula C9H16N4O5 B13828613 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Aminocytidine is a nucleoside analog known for its high mutagenic activity. It has been extensively studied for its ability to induce mutations in various organisms, including bacteria and phages
准备方法
N4-Aminocytidine can be synthesized through the reaction of cytidine with hydrazine, which is greatly promoted by the addition of a less-than-stoichiometric amount of bisulfite . The product is isolated in good yield. This method is efficient and has been widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N4-Aminocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N4-aminocytidine derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include hydrazine and bisulfite.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine and bisulfite yields N4-Aminocytidine in good yield .
科学研究应用
N4-Aminocytidine has several scientific research applications:
Chemistry: It is used as a powerful mutagen to induce transition mutations in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: N4-Aminocytidine may be used in the development of new pharmaceuticals and biotechnological applications.
作用机制
The mechanism of action of N4-Aminocytidine involves its incorporation into DNA as N4-aminodeoxycytidine . This incorporation leads to mutations by inducing AT-to-GC and GC-to-AT transitions . The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA, causing mutagenesis .
相似化合物的比较
N4-Aminocytidine is compared with other nucleoside analogs such as N4-amino-2’-deoxycytidine and N4-hydroxycytidine . It has a higher mutagenic potency than these compounds, making it a more powerful mutagen . The greater activity of the riboside compared to the deoxyriboside is attributed to the lack of deoxycytidine kinase in certain cells .
Similar compounds include:
- N4-amino-2’-deoxycytidine
- N4-hydroxycytidine
N4-Aminocytidine stands out due to its exceptionally high mutagenic activity and its ability to induce specific types of mutations .
属性
分子式 |
C9H16N4O5 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC 名称 |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4-8,12,14-16H,3,10H2,(H,11,17)/t4-,5?,6-,7-,8-/m1/s1 |
InChI 键 |
OEVHIJQOVRAQOG-XVKVHKPRSA-N |
手性 SMILES |
C1=CN(C(=O)NC1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)NC1NN)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)







![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)

